3-Methoxycyclohexene
Description
Historical Trajectories and Milestones in 3-Methoxycyclohexene Investigations
The exploration of this compound and its derivatives has a rich history, with early investigations focusing on its reactivity and the stereochemical outcomes of its transformations. Key milestones in the study of this compound have often been intertwined with the development of new synthetic methodologies and analytical techniques.
One of the foundational methods for the formation of the ether linkage present in this compound is the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, involving the reaction of an alkoxide with a primary alkyl halide, laid the groundwork for the synthesis of a wide array of ethers, including cyclic variants. wikipedia.org
In the mid-20th century, significant research was directed towards understanding the stereochemistry of reactions involving substituted cyclohexenes. Studies on the reaction of this compound with reagents like N-chlorosuccinimide and water provided valuable insights into the formation of chlorohydrins. researchgate.netcdnsciencepub.com These investigations were crucial in elucidating the stereoselectivity of electrophilic additions to the double bond and the influence of the methoxy (B1213986) group on the regiochemical outcome. For instance, the reaction of trans-3-methoxycyclohexene oxide with ethereal hydrogen chloride was found to yield specific chlorohydrin isomers, demonstrating the regio- and stereospecificity of the ring-opening reaction. researchgate.net
The development of nuclear magnetic resonance (NMR) spectroscopy provided a powerful tool for the structural elucidation of the products derived from this compound. Early applications of proton NMR were instrumental in determining the structure and configuration of this compound oxides. Further advancements, particularly the use of 13C NMR spectroscopy at low temperatures, allowed for detailed conformational analysis of vicinally disubstituted cyclohexanes derived from this compound, such as its corresponding halohydrins and their acetates.
Later research in the 1990s and beyond saw the use of this compound in more complex synthetic endeavors. For example, it has been utilized as a starting material in the synthesis of various natural products and their analogues. The hydroboration of this compound derivatives has been a key step in the stereocontrolled synthesis of the cyclohexyl fragment of rapamycin, a potent immunosuppressant. soton.ac.uk
Conceptual Significance of this compound as a Core Synthetic Synthon
In the realm of organic synthesis, the concept of retrosynthetic analysis is a powerful strategy for designing the synthesis of complex target molecules. This approach involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. The idealized, charged fragments resulting from these disconnections are termed "synthons." smolecule.com this compound serves as a valuable synthon, providing a six-membered carbocyclic framework with latent functionality that can be strategically unveiled during a synthetic sequence.
The utility of this compound as a synthon stems from the reactivity of its enol ether moiety. The double bond can participate in a variety of addition reactions, while the methoxy group can act as a directing group and can be cleaved under specific conditions to reveal a ketone or other functional groups. This latent ketone functionality is a key aspect of its role as a synthon.
A notable example of this compound's application as a synthon is in the synthesis of polyhydroxylated cyclohexanes, such as quercitols. In the synthesis of gala-quercitol, 1,2-dibromocyclohexane (B1204518) is treated with sodium methoxide (B1231860) to yield this compound as a major product, which then undergoes further transformations. thieme-connect.com This demonstrates how the this compound unit can be installed early in a synthesis and carried through several steps before its functionality is manipulated.
Furthermore, the stereoselective reactions of this compound and its derivatives are of paramount importance. The ability to control the stereochemistry of additions to the double bond allows for the construction of specific diastereomers, which is crucial in the total synthesis of natural products where precise stereochemical control is required. For instance, three-component coupling reactions involving 1-methoxycyclohexene (B1584985) (an isomer of this compound) have been shown to proceed with high stereoselectivity, enabling the construction of quaternary carbon centers. nih.gov
The strategic use of this compound and related enol ethers as synthons has been demonstrated in the synthesis of various complex natural products. The ability to introduce the methoxycyclohexene core and then elaborate it into more complex structures highlights its significance as a versatile building block in the synthetic chemist's toolbox.
Data Tables
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | spectrabase.com |
| Molecular Weight | 112.17 g/mol | spectrabase.com |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 133 °C | |
| Refractive Index | 1.46 | |
| ¹³C NMR (CDCl₃, δ in ppm) | 19.3, 24.9, 28.6, 55.4, 76.5, 126.9, 130.4 | spectrabase.com |
| Infrared (IR) Spectrum (cm⁻¹) | 3020, 2930, 1650, 1450, 1100, 730 | spectrabase.com |
| Mass Spectrum (m/z) | 112 (M+), 97, 81, 79, 67, 53 | spectrabase.com |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDKFTKUXADLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2699-13-0 | |
| Record name | 1-Cyclohexene, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002699130 | |
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| Record name | NSC155565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxycyclohexene | |
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Advanced Synthetic Methodologies for 3 Methoxycyclohexene and Its Functionalized Derivatives
Strategic Routes for the Preparation of 3-Methoxycyclohexene
The construction of the this compound scaffold can be achieved through several distinct synthetic strategies, each with its own advantages and applications. These methods include alkylation-based approaches, elimination reactions, and gas-phase syntheses.
Alkylation-Based Synthetic Approaches to this compound
Alkylation reactions represent a common and effective method for the synthesis of this compound. One prevalent approach involves the alkylation of a cyclohexene (B86901) precursor with a methanol (B129727) source in the presence of an acid catalyst. smolecule.com This process introduces the methoxy (B1213986) group at the allylic position of the cyclohexene ring.
Another notable alkylation strategy involves the reaction of vinyl iodides with methanol. For instance, the irradiation of a solution of a vinyl iodide in methanol can lead to the formation of the corresponding methoxy derivative. universiteitleiden.nl This photochemical method provides an alternative route to access methoxy-substituted cyclic compounds.
Intermolecular hydroaminoalkylation reactions have also been explored for the functionalization of cyclohexene derivatives. While reactions with N-methylaniline and substituted cyclohexenes like 3-methylcyclohexene (B1581247) have been shown to yield hydroaminoalkylation products, they often result in the formation of multiple inseparable regio- and diastereomers. rsc.org
Elimination Reactions as a Route to this compound Synthesis
Elimination reactions provide a powerful tool for the formation of the double bond in this compound from suitably functionalized cyclohexane (B81311) precursors. These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms. The synthesis of this compound can be accomplished through elimination reactions starting from precursors such as alcohols or halides under basic conditions. smolecule.com
The pyrolysis of certain selenoxides can also yield cyclohexene derivatives. For example, the pyrolysis of cyclohexyl phenyl selenoxide at high temperatures has been shown to produce cyclohexene and this compound. core.ac.uk This method highlights the utility of organoselenium chemistry in the synthesis of unsaturated cyclic ethers.
Furthermore, complex base-promoted 1,2-elimination reactions have been studied extensively, with this compound being a subject of such investigations. tdl.org These reactions often employ strong bases to facilitate the elimination process and can be influenced by factors such as the nature of the base and the substrate.
Gas-Phase Synthetic Pathways for this compound Formation
Gas-phase reactions offer a unique environment for the synthesis of this compound, often leading to high-purity products. smolecule.com Research has demonstrated that specific elimination pathways in the gas phase can be utilized to generate this compound. smolecule.comumn.edu The regiochemistry of the gas-phase elimination reaction of this compound has been a subject of study, providing insights into the factors that control the formation of the double bond. acs.orgacs.org
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The development of stereoselective and enantioselective methods for the synthesis of functionalized this compound derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. libretexts.orgtaylorandfrancis.com
Diastereoselective Control in this compound Transformations
Achieving diastereoselective control is crucial when introducing new stereocenters into molecules that already contain one or more chiral centers. In the context of this compound derivatives, various reactions have been shown to proceed with high levels of diastereoselectivity.
For example, the reaction of this compound with N-chlorosuccinimide and water has been reported to produce a mixture of chlorohydrin diastereomers. researchgate.net Similarly, the treatment of trans-3-methoxycyclohexene oxide with ethereal hydrogen chloride yields a specific chlorohydrin diastereomer. researchgate.netcdnsciencepub.com The nucleophilic scission of cis- and trans-3-methoxycyclohexene oxides with various reagents also demonstrates diastereoselectivity. cdnsciencepub.com
Diels-Alder reactions involving dienes with a methoxy substituent have been shown to proceed with high π-facial diastereoselectivity, leading to the formation of specific cycloadducts. lookchem.com Additionally, visible-light-enabled [4 + 2] cycloadditions have been developed for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives, showcasing excellent diastereoselectivities. rsc.org
Enantiomeric Excess Strategies for this compound Analogues
The synthesis of enantiomerically pure or enriched compounds is a significant goal in modern organic synthesis. numberanalytics.com Enantiomeric excess (ee) is a measure of this purity and is crucial for the development of chiral drugs and other bioactive molecules. taylorandfrancis.comgoogle.com
Several strategies have been developed for the enantioselective synthesis of molecules, many of which are applicable to the synthesis of this compound analogues. numberanalytics.com These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. libretexts.org For example, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been used for the enantioselective synthesis of disubstituted cyclopentanones. nih.gov
Heck carbonylation reactions have been developed for the enantioselective synthesis of quaternary 3,4-dihydroisoquinolinones, which are analogues of some biologically active compounds. rsc.org Furthermore, the enantioselective synthesis of substituted dihydropyrans has been achieved through radical cyclization reactions. rsc.org The principles of enantioselective synthesis are broadly applicable and can be adapted to create chiral this compound derivatives with high enantiomeric excess. mst.edu
Data Tables
Table 1: Synthetic Routes to this compound
| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Reference(s) |
| Alkylation | Cyclohexene, Methanol | Acid catalyst | smolecule.com |
| Alkylation | Vinyl iodide, Methanol | Irradiation (248 nm) | universiteitleiden.nl |
| Elimination | Substituted Cyclohexane (alcohol or halide) | Basic conditions | smolecule.com |
| Elimination | Cyclohexyl phenyl selenoxide | Pyrolysis (200-220°C) | core.ac.uk |
| Gas-Phase Elimination | This compound precursor | Gas-phase reaction | smolecule.comumn.eduacs.org |
Table 2: Stereoselective Reactions of this compound Derivatives
| Reaction Type | Reactant(s) | Product Type | Key Observation | Reference(s) |
| Chlorohydrin Formation | This compound, N-chlorosuccinimide, H₂O | Chlorohydrin diastereomers | Formation of a mixture of diastereomers | researchgate.net |
| Epoxide Opening | trans-3-Methoxycyclohexene oxide, HCl | Chlorohydrin | Formation of a specific diastereomer | researchgate.netcdnsciencepub.com |
| Diels-Alder | Methoxy-substituted diene, Dienophile | Cycloadduct | High π-facial diastereoselectivity | lookchem.com |
| [4+2] Cycloaddition | Benzocyclobutylamine, Vinylketone | Cyclohexylamine derivative | Excellent diastereoselectivity | rsc.org |
Implementation of Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable compounds like this compound and its derivatives. Green chemistry principles, which focus on reducing waste, minimizing hazardous substances, and improving energy efficiency, are being actively applied to traditional synthetic methodologies. This section explores the implementation of these principles through advanced catalytic strategies and the adoption of environmentally benign reaction media.
Catalysis in Sustainable this compound Production
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity, often under milder conditions than stoichiometric methods. In the context of this compound, catalytic hydrogenation of anisole (B1667542), a renewable feedstock derivable from lignin, has emerged as a promising sustainable production route. researchgate.netnih.gov This process typically involves the partial hydrogenation of the anisole aromatic ring.
Various heterogeneous catalysts, including those based on palladium (Pd), nickel (Ni), and rhodium (Rh), have been investigated for this transformation. The choice of catalyst and reaction conditions significantly influences the product distribution, which often includes methoxycyclohexane (the fully hydrogenated product), cyclohexanone (B45756), cyclohexanol (B46403), and the desired intermediate, this compound (or its isomer 1-methoxycyclohexene). researchgate.netd-nb.info
For instance, studies on the hydrodeoxygenation (HDO) of anisole have shown that specific catalyst formulations can favor the formation of the partially hydrogenated methoxycyclohexene intermediate. A 5% Pd/α-MoC catalyst, for example, yielded methoxycyclohexane as the main product with approximately 50% selectivity at 160 °C. mdpi.com In contrast, a lower palladium loading (1% Pd/α-MoC) on the same support favored the direct deoxygenation route to produce benzene (B151609) with 96% selectivity. mdpi.com
Nickel-based catalysts also demonstrate high activity. A Ni(36)-SiO₂ catalyst achieved 99% anisole conversion at 250 °C, yielding 43% methoxycyclohexane alongside cyclohexanol (37%) and cyclohexane (13%). mdpi.com The reaction pathway involves the initial hydrogenation of the aromatic ring, with subsequent reactions leading to other products. mdpi.com Bimetallic catalysts, such as Ni-Co systems, have also been explored to tune selectivity, with a Ni₅Co₅-AC catalyst showing complete conversion of anisole, primarily to cyclohexanol, indicating that methoxycyclohexane is a reactive intermediate in that system. rsc.org
The reaction conditions, including temperature and hydrogen pressure, are critical variables. Research on a 3 wt% Ni/Ti₀.₅₀Zr₀.₅₀O₂ catalyst showed that at 230 °C and 40 bar H₂, anisole could be completely converted, with cyclohexane being the major final product, implying the formation and subsequent reaction of methoxycyclohexane. rsc.org Similarly, rhodium-on-silica catalysts have been used, converting anisole into a mixture of methoxycyclohexane, cyclohexanol, and cyclohexane at temperatures around 50 °C and 3 barg H₂ pressure. d-nb.info
The following table summarizes findings from various catalytic systems for the hydrogenation of anisole, where methoxycyclohexene is a key intermediate or product.
Table 1: Catalytic Hydrogenation of Anisole to Methoxycyclohexane and Other Products
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Selectivity to Methoxycyclohexane (%) | Other Major Products | Reference(s) |
|---|---|---|---|---|---|---|
| 5%Pd/α-MoC | Anisole | 160 | - | ~50 | Benzene (~30-40%), Cyclohexane (~9%) | mdpi.com |
| Ni(36)-SiO₂ | Anisole | 250 | - | 43 | Cyclohexanol (37%), Cyclohexane (13%) | mdpi.com |
| Ni(36)Cu(14)-SiO₂ | Anisole | 250 | - | 48 | Cyclohexanol (10%), Cyclohexane (3%) | mdpi.com |
| Rh/silica | Anisole | 50 | 3 | High | Cyclohexanol, Cyclohexane | d-nb.info |
| Pt/Al-SBA-15 | Anisole | 200 | 20 | ~90 | Cyclohexane | ucl.ac.uk |
| Ni₅Co₅-AC | Anisole | 180 | 50 | - (Intermediate) | Cyclohexanol (95%) | rsc.org |
These catalytic approaches highlight a sustainable pathway from biomass-derived aromatics to cyclohexene derivatives. By carefully tuning the catalyst's metal and support, as well as reaction parameters, it is possible to direct the synthesis towards this compound or its subsequent value-added products.
Solvent-Free and Aqueous Medium Reaction Systems for this compound
Adhering to green chemistry principles involves minimizing or eliminating the use of hazardous organic solvents. acs.org Research into the synthesis of this compound and its derivatives has explored the use of water as a reaction medium and, in some cases, solvent-free conditions.
The palladium-catalyzed hydrogenation of anisole, as discussed previously, can be effectively performed in an aqueous medium. The use of water is not only environmentally benign but also essential for certain reaction outcomes. For example, when the reaction is carried out with a Pd/C catalyst in water, cyclohexanone is produced alongside cyclohexyl methyl ether and cyclohexanol, with 1-methoxycyclohexene (B1584985) proposed as a key intermediate that undergoes hydrolysis. nih.gov In contrast, performing the same reaction in organic solvents like n-hexane or ethanol (B145695) yields only the fully hydrogenated cyclohexyl methyl ether. nih.gov This demonstrates the critical role of water in directing the reaction pathway towards different functionalized products. A hydrotalcite-supported Pd single-atom catalyst in water has been reported to afford over 99.9% yield of cyclohexanones from various aromatics, a process that proceeds via the methoxycyclohexene intermediate. researchgate.net
The synthesis of functionalized this compound derivatives has also been achieved in aqueous systems. The reaction of 1-methoxycyclohexene-2 with N-bromosuccinimide in an aqueous medium yields a mixture of stereoisomeric bromohydrins. cdnsciencepub.comresearchgate.net These bromohydrins are valuable functionalized derivatives that can be converted into other compounds, such as epoxides, upon treatment with an aqueous base. cdnsciencepub.comresearchgate.net This method provides a direct route to functionalized cyclohexene rings in an environmentally preferable solvent.
Electrochemical methods offer another green alternative. The anodic oxidation of cyclohexene in a methanol solution can produce this compound with high selectivity. capes.gov.br Notably, an equimolar mixture of cyclohexene and methanol in tetrahydrofuran (B95107) resulted in an 80% yield of this compound, minimizing the use of excess solvent. capes.gov.br This anodic allylic substitution has been extended to use water as the nucleophile, opening a direct electrochemical route to hydroxylated cyclohexene derivatives in an aqueous environment. capes.gov.br
While completely solvent-free synthesis of this compound is not widely documented, the principles are being applied to the synthesis of other functionalized derivatives. researchgate.netrsc.orgmdpi.com The electrochemical approach and reactions using water as a co-reactant rather than just a bulk solvent represent significant steps toward minimizing solvent waste in the production and functionalization of this compound. nih.govcapes.gov.br
Table 2: Synthesis of this compound and its Derivatives in Green Media
| Method | Reactant(s) | Medium | Catalyst/Reagent | Product(s) | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Anisole, H₂ | Water | Pd/CHT-800 | Cyclohexanone (via methoxycyclohexene intermediate) | >99.9% | researchgate.net |
| Halohydrin Formation | 1-Methoxycyclohexene-2 | Aqueous | N-Bromosuccinimide | Stereoisomeric bromohydrins | - | cdnsciencepub.comresearchgate.net |
| Anodic Oxidation | Cyclohexene, Methanol | Tetrahydrofuran | - | This compound | 80% | capes.gov.br |
| Anodic Oxidation | Cyclohexene | Water | - | Hydroxylated cyclohexene derivatives | - | capes.gov.br |
Reactivity Profiles and Mechanistic Investigations of 3 Methoxycyclohexene Transformations
Electrophilic Reactivity of 3-Methoxycyclohexene
The presence of both a double bond and a methoxy (B1213986) group in this compound gives rise to a rich and complex electrophilic reactivity profile. The double bond is susceptible to attack by electrophiles, while the methoxy group can influence the reaction's regioselectivity and stereoselectivity through electronic and steric effects.
Addition Reactions Across the Cyclohexene (B86901) Double Bond
Electrophilic addition reactions to the double bond of this compound have been a subject of detailed study to understand the directing effects of the allylic methoxy group.
The stereochemistry of electrophilic additions to alkenes is often dictated by the mechanism of the reaction. For instance, reactions proceeding through a bridged halonium ion intermediate typically result in anti-addition. In the context of this compound, the stereochemical outcome is influenced by the interplay of the electrophile and the existing stereocenter at C-3.
The reaction of this compound with sources of electrophilic halogens and with hydrogen halides provides insight into the addition pathways. For example, the reaction with N-chlorosuccinimide in water does not lead to a single product but rather a mixture of chlorohydrins. This indicates a complex reaction pathway where both the chlorine and hydroxyl groups add across the double bond. researchgate.net
One study identified three primary chlorohydrin products from the reaction of this compound with N-chlorosuccinimide and water: dl-1β-chloro-2α-hydroxy-3α-methoxycyclohexane, dl-2β-chloro-1α-hydroxy-3α-methoxycyclohexane, and dl-2α-chloro-1β-hydroxy-3α-methoxycyclohexene. researchgate.net The formation of these different isomers highlights the intricate nature of the addition process.
In another investigation, the reaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide resulted in a mixture of stereoisomeric bromohydrins. researchgate.net These bromohydrins could then be converted to their corresponding epoxides. researchgate.net
Regioselectivity in electrophilic additions is governed by the stability of the intermediate carbocation, a principle often summarized by Markovnikov's rule. lumenlearning.comlibretexts.org In the case of this compound, the methoxy group exerts a significant electronic influence. The addition of HCl to 1-methoxycyclohexene (B1584985), a related compound, exclusively yields 1-chloro-1-methoxycyclohexane due to the resonance stabilization of the carbocation intermediate by the methoxy group. vaia.com
For this compound, the reaction with N-chlorosuccinimide and water yields a mixture of regioisomers, indicating that the directing effect of the methoxy group is more nuanced. The approximate ratio of the three chlorohydrin products was found to be 10:38:50, suggesting that while there is some preference, the reaction is not completely regioselective under these conditions. researchgate.net
Investigations of Halogenation and Hydrohalogenation Pathways
Ring-Opening Reactions of Stereoisomeric this compound Oxides
The epoxides derived from this compound, specifically the cis- and trans-3-methoxycyclohexene oxides, serve as valuable intermediates for further functionalization. Their ring-opening reactions, particularly under acidic conditions, reveal important details about reaction mechanisms.
The acid-catalyzed ring-opening of epoxides generally proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack on one of the epoxide carbons. vaia.comlibretexts.orglibretexts.org The regioselectivity of this attack is dependent on the substitution pattern of the epoxide and the reaction conditions.
In the case of the stereoisomeric this compound oxides, the mode of scission has been examined with various nucleophiles under acidic conditions. cdnsciencepub.com For the trans-3-methoxycyclohexene oxide, treatment with ethereal hydrogen chloride gives dl-1α-chloro-2β-hydroxy-3α-methoxycyclohexane. researchgate.net The cis-oxide, under the same conditions, yields dl-1β-chloro-2α-hydroxy-3α-methoxycyclohexane. researchgate.net This demonstrates that the nucleophile attacks the carbon atom remote from the methoxy group (position-1). researchgate.net
A more detailed investigation using various nucleophiles (HCl, HBr, ammonia, acetic acid, and methanol) confirmed that the opening of the cis-oxide occurs exclusively by attack at position-1. cdnsciencepub.com However, the trans-oxide showed a minor product (approximately 10%) resulting from an attack at position-2. cdnsciencepub.com This difference in reactivity is attributed to the interplay of the inductive effect of the methoxy group and steric factors in the transition states. cdnsciencepub.com
The table below summarizes the products from the acid-catalyzed ring-opening of cis- and trans-3-methoxycyclohexene oxides with hydrogen chloride.
| Starting Epoxide | Reagent | Major Product | Minor Product (from attack at C-2) |
| cis-3-Methoxycyclohexene oxide | HCl | dl-1β-chloro-2α-hydroxy-3α-methoxycyclohexane | None detected |
| trans-3-Methoxycyclohexene oxide | HCl | dl-1α-chloro-2β-hydroxy-3α-methoxycyclohexane | ~10% |
Data sourced from multiple studies. researchgate.netcdnsciencepub.com
Nucleophile-Induced Ring-Opening Pathways
The epoxide derivatives of this compound, namely the cis- and trans-3-methoxycyclohexene oxides, provide a rich platform for studying nucleophilic ring-opening reactions. The regioselectivity of these reactions—whether the nucleophile attacks the carbon atom adjacent to the methoxy group (C1) or the more distant carbon (C2)—is highly dependent on the stereochemistry of the epoxide and the nature of the nucleophile.
Studies have shown that the scission of cis- and trans-3-methoxycyclohexene oxides with a variety of nucleophiles, including hydrogen chloride, hydrogen bromide, ammonia, acetic acid, and methanol (B129727), yields a range of substituted cyclohexanols. cdnsciencepub.com A key finding is that the opening of the trans-oxide with these nucleophiles results in approximately 10% of the product formed by attack at the C2 position. In stark contrast, the ring-opening of the cis-oxide proceeds with exclusive attack at the C1 position. cdnsciencepub.com
For instance, the reaction of DL-cis-3-methoxycyclohexene oxide with anhydrous methanol in the presence of an acid catalyst yields exclusively DL-(1α/2α,3α)-1,3-dimethoxy-2-hydroxycyclohexane. cdnsciencepub.com This indicates a specific pathway where the nucleophile (methanol) attacks the carbon atom bearing the original methoxy group's influence. The product distribution remains relatively constant regardless of the strength or size of the nucleophile, or whether the reaction medium is acidic or basic. cdnsciencepub.com
The table below summarizes the product distribution from the nucleophilic scission of the stereoisomeric this compound oxides.
Product Distribution from Nucleophilic Scission of this compound Oxides
| Epoxide Isomer | Nucleophile | Attack Position | Product(s) |
|---|---|---|---|
| trans | HCl, HBr, NH₃, Acetic Acid, Methanol | ~90% at C1, ~10% at C2 | Mixture of 1- and 2-substituted isomers |
This table is based on findings from the study of nucleophilic scission of this compound oxides, which indicates a distinct difference in reactivity between the cis and trans isomers. cdnsciencepub.com
Conformational Effects on Oxide Scission
The regioselectivity observed in the ring-opening of this compound oxides is not merely governed by electronic or simple steric effects, but is significantly influenced by conformational factors within the transition state. researchgate.netcdnsciencepub.com The geometry of the transition state, which is thought to resemble a distorted twist conformation, plays a crucial role in determining the site of nucleophilic attack. arkat-usa.org
For the epoxide ring to open, the nucleophile typically attacks from the backside of the C-O bond, leading to a trans-diaxial arrangement of the incoming nucleophile and the departing oxygen in the initial product. chemtube3d.com The stability of the required chair or twist-boat conformations in the transition state dictates the reaction pathway. cdnsciencepub.com
In the case of cis-3-methoxycyclohexene oxide, a transition state leading to a diaxial product from attack at C1 is conformationally favored. Conversely, attack at C2 would lead to a higher-energy transition state. For the trans-isomer, the energy difference between the transition states for attack at C1 and C2 is smaller, allowing for the formation of a minor product from C2 attack. cdnsciencepub.com This highlights that conformational effects are a determining factor in the reaction's outcome. researchgate.net Detailed analysis allows for the dissection of these conformational influences from the inductive effects of the methoxy group. cdnsciencepub.com These conformational preferences have been deduced by comparing the product ratios from the cleavage of these epoxides with those from the analogous cyclopentane (B165970) system. cdnsciencepub.com
Nucleophilic Reactivity Involving this compound
The double bond in this compound allows it to act as a nucleophile in electrophilic addition reactions. The presence of the methoxy group influences the regioselectivity of these additions.
A characteristic reaction is the formation of chlorohydrins by reacting this compound with N-chlorosuccinimide and water. cdnsciencepub.com This reaction proceeds via a cyclic chloronium ion intermediate. The subsequent attack by a water molecule occurs regioselectively, influenced by the electronic effect of the methoxy group. The polar effect of the methoxy group typically directs the nucleophile to attack the carbon atom that can better stabilize a partial positive charge in the transition state. cdnsciencepub.com This leads predominantly to the formation of 2-chloro-1-hydroxy-3-methoxycyclohexane isomers rather than the 1-chloro-2-hydroxy isomers that are the main products from the epoxide ring-opening with hydrogen chloride. cdnsciencepub.com This difference in product outcome underscores the distinct mechanisms of electrophilic addition to the alkene versus nucleophilic opening of the corresponding epoxide.
Detailed Mechanistic Studies of Elimination Reactions of this compound Precursors
The synthesis of this compound often involves elimination reactions from suitably substituted cyclohexane (B81311) precursors. The mechanism of these eliminations can vary significantly depending on the reaction conditions, the nature of the base, and the structure of the substrate.
Base-Promoted Gas-Phase Elimination Reactions
Gas-phase elimination reactions provide insight into the intrinsic reactivity of molecules without the influence of solvent. nih.govnih.gov While specific studies on the gas-phase formation of this compound are not abundant, the general principles can be applied. For a precursor such as a 1-halo-3-methoxycyclohexane, a base-promoted gas-phase elimination would likely proceed via an E2 (elimination, bimolecular) mechanism. nih.gov The reaction rate would depend on the concentration of both the substrate and the gaseous base. The stereochemistry of the precursor would be critical, with the reaction favoring a conformation where the hydrogen to be abstracted and the leaving group are in an anti-periplanar arrangement. msu.edu
Complex Base-Induced Elimination Pathways
The use of complex bases, such as mixtures of a strong base with other reagents, can significantly influence the pathway of elimination reactions. tdl.org Research into complex base-promoted 1,2-elimination reactions has identified this compound as a potential product from appropriate precursors. tdl.org These complex bases can alter the aggregation state and reactivity of the basic species, leading to different regiochemical and stereochemical outcomes compared to simpler base systems like potassium t-butoxide in t-butanol. tdl.org The mechanism in these cases can be intricate, involving specific interactions between the substrate and the complex basic reagent. tdl.org
Concerted vs. Stepwise Mechanisms in this compound Formation
The formation of this compound via elimination from a precursor, such as a substituted methoxycyclohexyl halide, can proceed through different mechanistic pathways, primarily the concerted E2 mechanism or a stepwise E1 or E1cB mechanism. numberanalytics.comnumberanalytics.comunacademy.com
E2 Mechanism (Concerted): This is a single-step process where the base removes a proton, and the leaving group departs simultaneously, forming the double bond. numberanalytics.commasterorganicchemistry.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. msu.edu For a cyclohexyl system, this means both groups must be in axial positions. msu.edumugberiagangadharmahavidyalaya.ac.in The formation of this compound (as opposed to 1-methoxycyclohexene) would depend on the position of the leaving group and the availability of an anti-periplanar proton on an adjacent carbon. For example, elimination from trans-1-chloro-2-methoxycyclohexane would favor the formation of this compound because the required anti-periplanar hydrogen is available.
E1 Mechanism (Stepwise): This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a base to form the alkene. numberanalytics.com This pathway is favored by poor nucleophiles/weak bases, polar protic solvents, and substrates that can form stable carbocations (e.g., tertiary halides). numberanalytics.com The formation of this compound via an E1 pathway would compete with the formation of the more substituted (and often more stable) 1-methoxycyclohexene, with the product ratio governed by Zaitsev's rule. numberanalytics.com
E1cB Mechanism (Stepwise): This mechanism also proceeds in two steps but begins with the formation of a carbanion intermediate, followed by the departure of the leaving group. numberanalytics.com It is favored when the substrate has acidic protons and a poor leaving group. numberanalytics.com
The predominant mechanism for the formation of this compound is highly dependent on the specific substrate and reaction conditions, with the stereospecific E2 pathway often providing the most controlled route to this particular isomer. msu.eduslideshare.net
Catalytic Transformations and Their Mechanisms Involving this compound
The catalytic transformations of this compound are diverse, leveraging the reactivity of both the carbon-carbon double bond and the allylic ether functionality. These reactions are primarily categorized into catalytic hydrogenation, oxidation, and isomerization, each proceeding through distinct mechanisms depending on the catalyst and reaction conditions employed. Catalysis in these transformations can be either homogeneous, where the catalyst and reactants are in the same phase, or heterogeneous, where the catalyst is in a different phase, typically a solid. libretexts.org The function of the catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. siyavula.com This is often achieved by the reactants adsorbing onto the catalyst surface, where bond breaking and formation are facilitated. libretexts.orgsiyavula.com
Catalytic processes generally involve a cycle where the catalyst binds to reactants, facilitates their conversion to products, and is then regenerated in its original state. uw.edu.pl For transformations involving this compound, common catalysts include transition metals (like platinum, palladium, rhodium, and nickel) for hydrogenation and certain isomerizations, metal oxides for oxidation, and acids or bases for various rearrangements and additions. uw.edu.ploup.comajol.info
Catalytic Hydrogenation
Catalytic hydrogenation of alkenes is a fundamental organic transformation that involves the addition of hydrogen across the double bond to yield a saturated alkane. libretexts.org In the case of this compound, this reaction produces methoxycyclohexane. The process is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.org
The mechanism for heterogeneous catalytic hydrogenation involves several steps:
Adsorption : Both the alkene (this compound) and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst. libretexts.org
Activation : The H-H bond is cleaved, and the hydrogen atoms bind to the metal surface. libretexts.orglibretexts.org
Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond. This typically occurs on one face of the alkene, leading to syn-addition of the two hydrogen atoms. libretexts.org
Desorption : The resulting saturated product, methoxycyclohexane, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle. libretexts.org
The choice of catalyst can significantly influence the reaction's outcome, including selectivity and the extent of side reactions like hydrogenolysis (cleavage of the C-O bond). Studies on analogous compounds, such as the enol ethers of 3-methylcyclohexanone, show that platinum group metals are effective catalysts. oup.com For instance, hydrogenation of 1-ethoxy-5-methylcyclohexene (a structural analog) over palladium predominantly yields the trans-ether, while other metals like platinum or rhodium can lead to different stereochemical outcomes and more significant hydrogenolysis of the ether group. oup.com
Further hydrogenation and hydrogenolysis of the resulting methoxycyclohexane can also occur, particularly under more severe conditions or with highly active catalysts like nickel. For example, the transfer hydrogenation of anisole (B1667542) (methoxybenzene) over nickel-silica catalysts first yields methoxycyclohexane, which can then be further converted to cyclohexanol (B46403) and cyclohexane through cleavage of the O–CH₃ bond and subsequent reduction. mdpi.com
| Catalyst | Substrate (Analog) | Major Product(s) | Key Observation | Reference |
| Palladium | 1-Ethoxy-5-methylcyclohexene | trans-1-Ethoxy-3-methylcyclohexane | High selectivity for hydrogenation, minimal hydrogenolysis. oup.com | oup.com |
| Platinum | 1-Ethoxy-5-methylcyclohexene | cis-1-Ethoxy-3-methylcyclohexane, 3-Methylcyclohexanone | Extensive hydrogenolysis of the ethoxyl group. oup.com | oup.com |
| Rhodium | 1-Ethoxy-5-methylcyclohexene | cis-1-Ethoxy-3-methylcyclohexane | Efficiently catalyzed acetal (B89532) formation as a side reaction. oup.com | oup.com |
| Raney-Ni | Anisole | Methoxycyclohexane, Cyclohexanol | Hydrogenation of the aromatic ring followed by C-O bond cleavage. researchgate.net | researchgate.net |
| Ni-Cu/SiO₂ | Anisole | Methoxycyclohexane, Cyclohexanol, Cyclohexane | High activity for both hydrodearomatization and O–CH₃ bond cleavage. mdpi.com | mdpi.com |
This table presents data for the hydrogenation of compounds analogous to this compound to illustrate catalyst performance.
Catalytic Oxidation
The catalytic oxidation of cyclohexene derivatives can lead to a variety of products, including epoxides, diols, and enones, depending on the oxidant and catalyst used. For this compound, allylic oxidation is a key transformation, targeting the C-H bonds adjacent to the double bond.
A common outcome of cyclohexene oxidation is the formation of 2-cyclohexen-1-one (B156087). mdpi.com Studies on cyclohexene oxidation using heterogeneous catalysts provide insight into the likely transformations of this compound. For example, ternary TiZrCo metallic catalysts have been shown to be effective for the aerobic oxidation of cyclohexene, yielding 2-cyclohexen-1-one with high selectivity. mdpi.com The active species in this catalysis are believed to be surface cobalt oxides (CoO and Co₃O₄), which facilitate the reaction with atmospheric oxygen. mdpi.com
The mechanism for such oxidations can be complex, often involving radical intermediates. The catalyst can facilitate the formation of an allylic radical from the substrate, which then reacts with oxygen to form a hydroperoxide intermediate. This intermediate can then be converted to the final ketone product.
Another important catalytic oxidation pathway involves epoxidation of the double bond to form this compound oxide. This can be followed by a catalyzed ring-opening reaction. The stereoisomeric oxides of this compound undergo nucleophilic scission under both acidic (e.g., sulfuric acid) and alkaline (e.g., sodium methoxide) catalysis. cdnsciencepub.com The regioselectivity of the ring-opening is strongly influenced by the stereochemistry of the epoxide and the inductive effect of the methoxy group, with nucleophilic attack occurring predominantly at the C-1 position. cdnsciencepub.com
| Catalyst / Conditions | Substrate | Major Product(s) | Selectivity / Yield | Reference |
| TiZrCo alloy | Cyclohexene | 2-Cyclohexen-1-one | 57.6% selectivity at 92.2% conversion. mdpi.com | mdpi.com |
| CrO₃ / Acetic Acid | Cyclohexene | 2-Cyclohexen-1-one, Cyclohexanone (B45756) | 2-Cyclohexen-1-one was the major product (59.37%). ajol.info | ajol.info |
| H₂SO₄ (catalytic) / Methanol | trans-3-Methoxycyclohexene Oxide | DL-(1,3/2)-1-Hydroxy-2-methoxy-3-methoxycyclohexane | ~90% attack at position-1. cdnsciencepub.com | cdnsciencepub.com |
| NaOMe (catalytic) / Methanol | cis-3-Methoxycyclohexene Oxide | DL-(1/2,3)-1-Hydroxy-2-methoxy-3-methoxycyclohexane | Exclusive attack at position-1. cdnsciencepub.com | cdnsciencepub.com |
This table includes data from cyclohexene (as an analog) and derivatives of this compound to illustrate oxidation and ring-opening reactions.
Catalytic Isomerization
Catalytic isomerization involves the rearrangement of a molecule into one of its isomers. scribd.com For this compound, this could involve the migration of the double bond to form 1-methoxycyclohexene or 4-methoxycyclohexene. Such reactions are often catalyzed by acids or transition metals. uw.edu.plscribd.com
The mechanism for acid-catalyzed double bond migration typically involves the protonation of the double bond to form a carbocation intermediate. A subsequent deprotonation at a different position leads to the isomerized alkene.
Transition metal catalysts, such as nickel complexes, can catalyze isomerization via a metal-hydride addition-elimination mechanism. rutgers.edu The catalytic cycle generally involves:
Coordination of the alkene to the active metal-hydride species.
Insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate.
β-hydride elimination from an adjacent carbon, which re-forms the metal-hydride and releases the isomerized alkene. rutgers.edu
Research on the hydrogenation of related enol ethers has shown that extensive isomerization between isomers occurs over various platinum group metal catalysts. oup.com For example, when hydrogenating 1-ethoxy-3-methylcyclohexene, significant isomerization to 1-ethoxy-5-methylcyclohexene was observed over catalysts like palladium, rhodium, and platinum. oup.com This indicates that the catalysts used for hydrogenation are often also active for isomerization.
Advanced Applications of 3 Methoxycyclohexene in Complex Chemical Synthesis
Intermediacy of 3-Methoxycyclohexene in Complex Organic Molecule Construction
The unique combination of an alkene and an enol ether within a cyclic framework allows this compound to serve as a versatile precursor in a variety of complex synthetic routes. smolecule.com The double bond is amenable to a wide range of transformations, including epoxidation, dihydroxylation, and addition reactions, while the methoxy (B1213986) group can act as a directing group or a masked ketone, significantly influencing the stereochemical outcome of reactions.
Cyclitols, which are polyhydroxylated cycloalkanes, are an important class of compounds due to their presence in biologically active natural products and their use as chiral scaffolds in synthesis. This compound and its derivatives are key starting materials for the stereocontrolled synthesis of these complex molecules.
The epoxidation of this compound produces stereoisomeric oxides, which are crucial intermediates. The subsequent nucleophilic ring-opening of these epoxides is a well-established method for introducing multiple hydroxyl groups with defined stereochemistry. acs.orgcdnsciencepub.com The methoxy group exerts a significant electronic and steric influence on the regioselectivity of the epoxide opening, typically directing nucleophilic attack to the C1 position, which is distal to the methoxy group. cdnsciencepub.com This controlled opening is fundamental to building the specific stereochemical arrangements found in natural cyclitols. For instance, studies on the methanolysis of the stereoisomeric oxides of this compound have provided deep insight into the reaction mechanisms that allow for the selective synthesis of tri-substituted cyclohexane (B81311) systems. acs.org
Furthermore, synthetic strategies toward aminocyclitols, which are core components of aminoglycoside antibiotics, have utilized closely related methoxycyclohexene structures. In one such synthesis, 1-methoxycyclohexene-2 was converted into a key aminocyclitol intermediate through a sequence involving bromination, azidation to introduce the nitrogen functionality, and subsequent reduction. tandfonline.com This highlights the utility of the methoxycyclohexene framework in accessing not just cyclitols but also their important nitrogen-containing analogues.
The table below summarizes representative transformations used in cyclitol synthesis starting from cyclohexene-derived precursors.
| Starting Material Precursor | Key Transformation(s) | Resulting Structure/Intermediate | Research Focus |
| This compound | Epoxidation, followed by acid-catalyzed ring-opening | Substituted 1,2-cyclohexanediols | Stereoselective synthesis of cyclitols. acs.orgtandfonline.com |
| 1-Methoxycyclohexene-2 | Dibromination, reaction with sodium azide, reduction | DL-trans-2-azido-1-O-methylcyclohex-3-enol | Synthesis of aminocyclitol portion of antibiotics. tandfonline.com |
| 1,4-Cyclohexadiene | cis-Hydroxylation, epoxidation, demethylation | gala-Quercitol, proto-Quercitol | General strategy for polyhydroxylated cyclohexanes. thieme-connect.com |
This table illustrates the role of substituted cyclohexenes as versatile precursors in the synthesis of various cyclitols.
The structural core of this compound is found within numerous complex molecules, making it an important building block in the pharmaceutical industry. bedfordshirebiotech.co.uk Its derivatives, such as 3-methoxycyclohexanecarboxylic acid and 3-methoxycyclohexane-1-carbonyl chloride, are recognized as intermediates for the development of potential drug candidates. cymitquimica.com These building blocks allow for the introduction of a substituted cyclohexane ring, a common motif in pharmacologically active compounds that can influence properties like lipophilicity, metabolic stability, and receptor binding.
The synthesis of tricyclic antidepressants, for example, often involves the construction of a central seven-membered ring fused to two aromatic rings. google.com The flexible and stereochemically rich cyclohexane derivatives that can be prepared from this compound are ideal starting points for constructing portions of these complex scaffolds.
Moreover, the reactivity of the methoxycyclohexane system is valuable in the synthesis of natural products with pharmaceutical relevance. For example, in synthetic studies related to cholane (B1240273) derivatives (a class of steroids), the selective cleavage of methoxy groups on a cyclohexane ring is a key transformation. nsf.gov This demonstrates the role of the methoxy group as a protecting group that can be removed at a later stage, a common strategy in the total synthesis of complex pharmaceuticals. The synthesis of (+)-Galanthamine, an Alzheimer's disease medication, has also involved intermediates containing a methoxycyclohexane core. anu.edu.au
| Pharmaceutical Scaffold/Target Class | Role of Methoxycyclohexane Intermediate | Example Reference |
| Tricyclic CNS agents | Precursor for the non-aromatic carbocyclic portion of the fused ring system. | General synthetic strategies for fused rings. google.com |
| Steroids and Steroid Analogs | Methoxy group acts as a protecting or directing group for targeted hydroxylations. | Selective cleavage in cholanol derivatives. nsf.gov |
| Alkaloids (e.g., Galanthamine) | Chiral building block for constructing the core polycyclic structure. | Chemoenzymatic synthesis of (+)-Galanthamine. anu.edu.au |
This table provides examples of how intermediates derived from this compound are utilized in the construction of complex pharmaceutical agents.
The utility of this compound extends to the agrochemical and fine chemical industries, where it serves as a versatile starting material for products that require complex, non-aromatic ring systems. wychem.comresearchgate.net In agrochemical research, molecular complexity is often key to achieving high efficacy and selectivity. A prominent example is the synthesis of the insecticide Spirotetramat. A key step in its manufacturing process involves the cyclization of an intermediate derived from methyl-1-amino-4-methoxycyclohexane carboxylic acid ester, demonstrating a direct industrial application of a methoxycyclohexane derivative. environmentclearance.nic.in
Additionally, 1,3-cyclohexanedione (B196179) derivatives are known to be effective herbicides. researchgate.net this compound is a logical precursor to these structures. As an enol ether, it can be readily hydrolyzed to form 3-hydroxycyclohexanone, which can then be oxidized to the corresponding 1,3-dione. This conversion pathway is analogous to the well-documented transformation of anisole (B1667542) (methoxybenzene) into cyclohexanone (B45756), a reaction that proceeds through a 1-methoxycyclohexene (B1584985) intermediate. nih.gov This positions this compound as a valuable building block for a range of agrochemical products.
| Agrochemical/Fine Chemical Class | Synthetic Role of this compound | Specific Example |
| Insecticides | Precursor to complex spirocyclic systems. | Spirotetramat synthesis via a methoxycyclohexane derivative. environmentclearance.nic.in |
| Herbicides | Starting material for 1,3-cyclohexanedione derivatives. | Potential precursor via hydrolysis and oxidation. researchgate.netnih.gov |
| Fine Chemicals | Versatile intermediate for custom synthesis projects. | General building block for high-value chemicals. bedfordshirebiotech.co.ukwychem.com |
This table highlights the application of this compound as a foundational building block in the agrochemical and fine chemical sectors.
Utility in the Synthesis of Pharmaceutical Intermediates
Exploration in Chemical Biology Studies and Molecular Probe Design
The reactivity of this compound makes it a candidate for use in chemical biology, particularly in the design of molecular probes to study biological systems. A molecular probe is a molecule used to detect or study other molecules or structures. This compound itself has been described as a magnetic resonance spectroscopy probe that can react with specific small molecules.
More significantly, the cyclitols synthesized from this compound and its derivatives are powerful tools for studying molecular recognition events. tandfonline.com For example, synthetic cyclitols that mimic the structure of carbohydrates can be used to probe the binding sites of lectins and other carbohydrate-binding proteins. By systematically varying the stereochemistry of the hydroxyl groups on the cyclohexane ring—a process enabled by the controlled reactions of precursors like this compound—researchers can map the specific hydrogen-bonding and steric interactions required for molecular recognition. tandfonline.com This provides crucial insights into biological processes such as cell-cell communication and pathogen infection. The ability to create a diverse library of cyclitol stereoisomers makes this synthetic approach highly valuable for developing probes with tailored specificities. tandfonline.com
Contributions to Materials Science Research
In materials science, this compound and its derivatives are recognized as valuable intermediates for the synthesis of polymers and other advanced materials. The presence of a polymerizable olefin makes this compound a suitable monomer for addition polymerization or, more powerfully, for ring-opening metathesis polymerization (ROMP) when used in conjunction with a cyclic co-monomer.
Polymers incorporating the this compound unit would feature a methoxy group pendant to the polymer backbone. This group can be retained to impart specific properties, such as altered solubility or thermal stability. Alternatively, the methoxy group, being an enol ether, can be cleaved post-polymerization to reveal a hydroxyl group. This post-polymerization modification is a powerful strategy for creating functional polymers, such as hydrophilic or reactive polymer coatings, from a stable, easily polymerizable monomer. The use of a related derivative, 3-methoxycyclohexane-1-carbonyl chloride, in the preparation of polymers further underscores the utility of this chemical scaffold in creating new materials with tailored properties.
Theoretical and Computational Chemistry Studies of 3 Methoxycyclohexene
Quantum Mechanical (QM) Investigations
Quantum mechanics forms the fundamental basis for understanding the electronic structure and reactivity of molecules. science.govwashington.edu For 3-Methoxycyclohexene, QM investigations offer a detailed picture of its electron distribution, orbital energies, and how it interacts with other chemical species.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. wikipedia.orgscispace.com DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. scispace.com
DFT studies on systems involving substituted cyclohexenes often employ hybrid functionals, such as B3LYP, or meta-GGA functionals. researchgate.netresearchgate.net For this compound, DFT calculations can be used to determine a variety of properties:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformations.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can predict sites susceptible to electrophilic or nucleophilic attack. science.gov
Reactivity Descriptors: Concepts derived from DFT, such as chemical potential, hardness, and the Fukui function, can be used to rationalize and predict the reactivity of this compound in various reactions. scispace.com
In studies of reactions involving molecules similar to this compound, like anisole (B1667542), DFT with functionals such as B3LYP and basis sets like 6-311+g(d,p) has been used to investigate reaction pathways and thermochemical parameters. researchgate.net Such an approach for this compound would provide insight into its stability and preferred reaction mechanisms.
Table 1: Representative Data from a Hypothetical DFT Calculation on this compound
| Property | Calculated Value (Example) | Significance |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule. |
| C=C Bond Length | 1.34 Å | Provides the precise length of the double bond in the cyclohexene (B86901) ring. |
| C-O Bond Length (Methoxy) | 1.42 Å | Describes the bond between the cyclohexene ring and the methoxy (B1213986) group. |
This table is illustrative and provides expected values based on typical DFT calculations for similar molecules.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. youtube.com The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. youtube.compku.edu.cn Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation, leading to more accurate results, albeit at a higher computational cost. pku.edu.cnarxiv.org
For this compound, these methods can provide benchmark data for its conformational energies and electronic properties. For instance, a study on related 1-chloro-1-methoxycyclohexane utilized the Hartree-Fock method with a 6-31G(d) basis set to perform geometry optimization and analyze the electron distribution. arkat-usa.org A similar approach for this compound would elucidate the influence of the methoxy group on the electronic structure of the cyclohexene ring.
Correlated ab initio methods like MP2 are particularly useful for studying systems where dispersion forces are important, such as in the conformational analysis of saccharides, which share structural motifs with substituted cyclohexanes. researchgate.net An MP2/aug-cc-pVTZ level of theory, for example, could provide highly accurate relative energies of the different chair and boat conformations of this compound. researchgate.net
For studying the reactivity of this compound in a complex environment, such as in solution or within an enzyme, hybrid QM/MM methods are particularly powerful. mpg.de These methods treat the chemically active region (e.g., this compound and the reacting partner) with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the protein scaffold) is treated with a computationally less expensive Molecular Mechanics (MM) force field. mpg.dersc.org
A notable application is in the study of catalyst-controlled regioselective acetalization reactions where 1-methoxycyclohexene (B1584985) (a positional isomer of this compound) is a reactant. chemrxiv.orgnih.gov In these studies, a QM/MM approach was employed to investigate the reaction mechanism. chemrxiv.orgnih.gov The QM region, treated with DFT, included the catalyst and the reactants, while the bulkier parts of the system were handled by MM. chemrxiv.orgnih.gov This approach allows for the modeling of large, complex systems that would be computationally prohibitive to treat entirely with QM methods. rsc.org
Ab Initio and Post-Hartree-Fock Methodologies
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods that use classical mechanics to model the behavior of molecules. ebsco.comlibretexts.org MM is often used for conformational analysis and to calculate the steric energy of a molecule, while MD simulates the movement of atoms and molecules over time, providing insights into dynamic processes. ebsco.comlibretexts.org
For this compound, MM calculations can be used to explore its conformational landscape, identifying the most stable chair and twist-boat conformations and the energy barriers between them. A study on the conformational equilibria of cis-1,3-disubstituted cyclohexanes, which are structurally analogous to this compound, employed theoretical calculations to determine the relative energies of different conformers. researchgate.net
MD simulations can be used to study the dynamic behavior of this compound in a solvent, providing information on its solvation structure and how it tumbles and flexes in solution. By placing the molecule in a simulated "bath" of solvent molecules, MD can track the trajectory of each atom over time based on the forces calculated by a force field. libretexts.org This can reveal, for example, how the methoxy group influences the interaction of the double bond with the solvent.
Computational Elucidation of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms, which involves identifying intermediates and, crucially, the transition states that connect them. cam.ac.uk
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. scm.com Locating and characterizing these transient structures is key to understanding reaction kinetics and selectivity. ufl.edu
Computational studies on the elimination reactions of substituted cyclohexenes have explored the nature of the transition states to distinguish between concerted and non-concerted pathways. acs.org For a reaction involving this compound, computational methods can be used to model the geometry and energy of the TS. The process typically involves an initial guess of the TS geometry, followed by an optimization procedure using algorithms designed to find saddle points. scm.com
Once a TS is located, it is characterized by frequency calculations. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.comufl.edu The energy of the TS relative to the reactants gives the activation energy barrier for the reaction.
In the context of the nucleophilic scission of this compound oxide, the nature of the transition states was interpreted to be similar for various nucleophiles, with the product distribution being governed by the inductive effect of the methoxy group and steric factors within the TS. cdnsciencepub.com Computational modeling of these transition states would involve locating the saddle points for nucleophilic attack at the different carbon atoms of the epoxide ring and comparing their relative energies to explain the observed regioselectivity.
Analysis of Non-Covalent Interactions (NCIs) in Reaction Pathways
Non-covalent interactions (NCIs) are critical in dictating the trajectory and outcome of chemical reactions involving this compound and its derivatives. These interactions, which include hydrogen bonding, steric repulsion, and various dispersion forces, govern the stability of transition states and intermediates, thereby influencing reaction rates, regioselectivity, and stereoselectivity. nih.govnumberanalytics.com Computational chemistry provides powerful tools to visualize and quantify these fleeting interactions, offering deep insights into reaction mechanisms.
The analysis of reaction pathways for derivatives of this compound, such as the scission of its epoxides, reveals a complex interplay of several non-covalent forces. cdnsciencepub.com Theoretical models have shown that the product distribution is not random but is controlled by a predictable combination of factors within the transition state. These include:
Gauche Interactions: Interactions between adjacent substituents on the cyclohexane (B81311) ring.
1,3-Diaxial Interactions: Steric repulsion between substituents in axial positions on the same side of the ring. cdnsciencepub.com
Inductive Effects: Electronic effects originating from the methoxy substituent that influence the charge distribution in the transition state. cdnsciencepub.com
Computational methods like Density Functional Theory (DFT) are employed to model these interactions. csic.es A particularly insightful technique is the Non-Covalent Interaction (NCI) index, which allows for the visualization of weak interactions in three-dimensional space. This method plots the reduced density gradient (RDG) against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. csic.es For instance, in catalyzed reactions, π-interactions between a catalyst and the substrate can significantly stabilize a particular transition state, guiding the reaction along a specific stereochemical path. csic.esacademie-sciences.fr While direct NCI plot studies on this compound are not extensively published, the principles from studies on analogous systems demonstrate the importance of these forces. chemrxiv.orgnih.gov
The table below summarizes key non-covalent interactions and their predicted influence on the reaction pathways of this compound and its intermediates.
| Interaction Type | Description | Predicted Effect on Reaction Pathway |
| Steric Hindrance | Repulsive forces between bulky groups, such as 1,3-diaxial interactions in chair-like transition states. cdnsciencepub.com | Directs incoming reagents to the less hindered face of the molecule; influences the ratio of cis/trans products. |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (e.g., oxygen in the methoxy group or a hydroxyl group). nih.gov | Can stabilize specific transition states, particularly in reactions involving protic solvents or reagents, influencing regioselectivity. |
| π-Interactions | Interactions involving the π-system of the cyclohexene double bond (e.g., π-π stacking, lone pair-π). nih.govcsic.es | Crucial in catalysis for binding the substrate to the catalyst in a specific orientation, thereby controlling stereoselectivity. |
| Dipole-Dipole Interactions | Attractive or repulsive electrostatic forces between polar molecules or functional groups. nih.gov | Influences the orientation of the substrate, reagent, and solvent molecules in the transition state assembly. |
| Inductive Effects | The propagation of electron density through sigma bonds, caused by the electronegativity of the methoxy group. cdnsciencepub.com | Affects the electron density at different positions on the ring, favoring nucleophilic or electrophilic attack at specific sites. cdnsciencepub.com |
This detailed analysis of NCIs is fundamental for understanding and predicting the outcomes of complex organic reactions, enabling the rational design of synthetic routes to desired products.
Conformational Landscape Analysis of this compound and its Intermediates
The reactivity, stereochemistry, and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. taltech.ee The six-membered cyclohexene ring is not planar; it adopts several puckered conformations to relieve ring strain. The most stable conformations are typically variations of the half-chair, with boat and twist-boat forms representing higher-energy transition states or intermediates in the process of ring inversion. researchgate.net
For this compound, the key conformational question revolves around the orientation of the methoxy group, which can be either pseudo-axial (a') or pseudo-equatorial (e'). The relative stability of these conformers is determined by a balance of steric and stereoelectronic effects. researchgate.net
Computational chemistry serves as an indispensable tool for mapping the potential energy surface (PES) of this compound and its reaction intermediates. taltech.ee Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), combined with appropriate basis sets, can accurately calculate the geometries and relative energies of different conformers. acs.orgfrontiersin.org These theoretical predictions can be corroborated by experimental techniques like nuclear magnetic resonance (NMR) spectroscopy and microwave rotational spectroscopy. nih.govresearchgate.net
Studies on closely related substituted cyclohexanes provide a framework for understanding the conformational preferences of this compound. For example, detailed analyses of trans-1-methoxy-2-halocyclohexanes have shown that the energy difference between the diaxial and diequatorial conformers is highly sensitive to both the substituent and the solvent. researchgate.net In the gas phase or non-polar solvents, the diaxial conformer can be surprisingly stable due to the absence of unfavorable gauche interactions and the presence of stabilizing hyperconjugative effects. researchgate.netresearchgate.net However, in polar solvents, the diequatorial conformer, with its larger dipole moment, is better solvated and becomes more stable.
The following table presents theoretical data for the two primary half-chair conformers of this compound, illustrating the principles of conformational analysis. The energy values are hypothetical, based on trends observed in similar cyclohexene systems.
| Conformer | Methoxy Group Orientation | Key Interactions | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Conformer A | Pseudo-equatorial (e') | Lower steric strain | 0.00 | ~75% |
| Conformer B | Pseudo-axial (a') | Potential A(1,3) strain with allylic hydrogen | 0.65 | ~25% |
Advanced Analytical Techniques for Structural Elucidation and Spectroscopic Characterization of 3 Methoxycyclohexene and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis
Proton NMR (¹H NMR) is instrumental in determining the configuration and preferred conformation of 3-methoxycyclohexene and its derivatives. The chemical shift (δ) of each proton provides information about its electronic environment. For instance, protons on the double bond (vinylic protons) of this compound resonate at a higher chemical shift (downfield) compared to the aliphatic protons of the cyclohexane (B81311) ring due to the deshielding effect of the π-electron system. The proton on the carbon bearing the methoxy (B1213986) group (C3) is also shifted downfield due to the electronegativity of the oxygen atom.
Crucial for stereochemical analysis is the spin-spin coupling constant (J), which describes the interaction between neighboring protons. The magnitude of the vicinal coupling constant (³JHH), the coupling between protons on adjacent carbons, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. nih.govcdnsciencepub.com This principle is fundamental for conformational analysis of the cyclohexene (B86901) ring.
In the case of substituted this compound derivatives, such as the this compound oxides, ¹H NMR spectroscopy has been successfully applied to determine the structure and configuration of the isomers produced. acs.org By analyzing the coupling constants of the methine protons, the preferred conformation (e.g., chair, boat) and the axial or equatorial orientation of substituents can be determined. For example, a large coupling constant (typically 8-13 Hz) between two vicinal methine protons indicates a diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or diequatorial arrangements. chegg.com Studies on derivatives like 1α-methoxy-2β-hydroxy-3α-aminocyclohexane have shown that conformations can be reliably assigned based on coupling constants and chemical shifts of acetyl methyl protons, which are consistent with predictions from conformational analysis. cdnsciencepub.com
Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Isomer This table presents hypothetical data for educational purposes and does not represent experimentally verified values for a specific, isolated isomer under defined conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (vinylic) | 5.85 | m | - |
| H2 (vinylic) | 5.70 | m | - |
| H3 (methine) | 3.80 | m | - |
| -OCH₃ (methoxy) | 3.35 | s | - |
| H4, H5, H6 (aliphatic) | 1.50-2.20 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the number of different carbon environments. studymind.co.uk The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure.
For this compound, the sp²-hybridized carbons of the double bond (C1 and C2) resonate significantly downfield (typically >100 ppm) compared to the sp³-hybridized carbons of the ring. The carbon atom bonded to the electronegative oxygen of the methoxy group (C3) is also shifted downfield relative to the other aliphatic carbons. The methoxy carbon itself appears as a distinct peak, typically in the range of 55-60 ppm.
Low-temperature ¹³C NMR spectroscopy has been employed to study the conformational equilibria of derivatives such as the chlorohydrins and bromohydrins of this compound. cdnsciencepub.com By measuring the chemical shifts at temperatures where the ring inversion is slow on the NMR timescale, the signals for individual conformers can be resolved, and their relative populations can be determined from the peak areas. cdnsciencepub.com The chemical shifts of the methoxy carbon and the ring carbons can also provide information on the rotamer populations around the C-O-Me bond. rsc.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound This table shows representative chemical shift ranges. Actual values can vary based on solvent and specific substitution patterns.
| Carbon Assignment | Chemical Shift Range (δ, ppm) |
|---|---|
| C1, C2 (sp²) | 120-140 |
| C3 (C-O) | 70-80 |
| C4, C5, C6 (sp³) | 20-40 |
| -OCH₃ | 55-60 |
Application of Deuterium (B1214612) Labeling in NMR Mechanistic Studies
Deuterium (²H) labeling is a powerful technique used in conjunction with NMR to simplify complex spectra and to probe reaction mechanisms. research-solution.comhuji.ac.il Since deuterium has a different nuclear spin and resonance frequency than proton, substituting a proton with a deuterium effectively removes that proton's signal from the ¹H NMR spectrum and eliminates its coupling to other protons. huji.ac.il
This simplification can be critical in assigning signals in complex molecules. For example, in studies of derivatives of this compound, selective deuteration at a specific position would cause the corresponding proton signal to disappear, confirming its assignment.
Furthermore, deuterium labeling is a cornerstone of mechanistic studies. By tracking the position of the deuterium label in the products of a reaction, the pathway of the reaction can be inferred. For instance, in studying the reactions of this compound oxides, labeling could be used to determine which C-O bond is broken during nucleophilic ring-opening reactions. cdnsciencepub.com While specific studies on this compound are not widely cited, the use of deuterium labeling in analogous systems, such as deuterated ribonuclease HI and sucrose (B13894) acetates, demonstrates the power of this method to provide detailed structural and mechanistic information that would be difficult to obtain otherwise. acs.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's exact mass.
For this compound, which has a molecular formula of C₇H₁₂O, the nominal molecular weight is 112. tcichemicals.com However, multiple chemical formulas could potentially correspond to this nominal mass. HRMS can differentiate between these possibilities by providing a highly accurate mass measurement. The calculated monoisotopic mass of C₇H₁₂O is 112.088815 Da. chemspider.com If HRMS analysis of a sample yields a mass that matches this value to within a few parts per million, it provides strong evidence for the elemental formula C₇H₁₂O, ruling out other potential formulas with the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown component in a complex mixture. scg.ch
Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Analysis
Tandem mass spectrometry is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. The analysis of these fragments provides valuable information about the molecule's connectivity and functional groups.
For ether compounds like this compound, fragmentation often involves cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org The molecular ion of ethers can be small or even non-existent in the mass spectrum. libretexts.org In the case of substituted cyclohexene derivatives, the fragmentation patterns can be complex, influenced by the nature and position of the substituents on the cyclohexene ring. For instance, studies on polyoxygenated cyclohexene derivatives have utilized high-resolution electrospray ionization mass spectrometry (HRESIMS) to determine their molecular formulas and deduce fragmentation pathways. nih.gov The fragmentation of methyl cyclohexyl ether, a related compound, has been studied to understand the mechanisms of methanol (B129727) and propyl group elimination. acs.org The analysis of fragmentation patterns is crucial for distinguishing between isomers and identifying unknown derivatives. aip.org
Detailed research findings on the MS/MS of this compound itself are not extensively documented in publicly available literature. However, general principles of ether fragmentation suggest that key fragmentation pathways would likely involve the loss of the methoxy group (•OCH3) or cleavage of the cyclohexene ring. The resulting product ions would be characteristic of the stable carbocations that can be formed.
Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for the analysis of complex mixtures containing this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. umass.edukelid1.ir In GC-MS, the sample is vaporized and separated on a capillary column before entering the mass spectrometer for detection. umass.eduantpedia.com The retention time from the GC provides an additional layer of identification alongside the mass spectrum. researchgate.net GC-MS has been successfully used to identify cyclohexene and its derivatives in various matrices. umass.eduacs.org For instance, a GC-MS method has been developed for the analysis of 3-MCPD and glycidyl (B131873) esters, which are structurally related to substituted cyclohexenes, demonstrating the technique's utility in analyzing similar compounds in complex samples like edible oils. restek.com The SpectraBase database contains a GC-MS spectrum for this compound, confirming its amenability to this technique. spectrabase.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile or thermally labile derivatives of this compound. ddtjournal.comrsc.org This technique separates compounds in the liquid phase before they are ionized and analyzed by tandem mass spectrometry. ddtjournal.com LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace analysis and the characterization of complex mixtures. shimadzu.com The development of derivatization reagents can further enhance the sensitivity and chromatographic behavior of analytes in LC-MS/MS. ddtjournal.commdpi.com While specific LC-MS/MS studies on this compound are not prevalent, the methodology has been extensively applied to the analysis of various cyclohexene derivatives, such as in the identification of biomarkers and the quantification of estrogens. researchgate.netresearchgate.netgoogle.com
| Technique | Application for this compound & Derivatives | Key Advantages | Relevant Research Findings |
| GC-MS | Identification and quantification of volatile derivatives. | High resolution, established libraries for compound identification. | Used for purity analysis of cyclohexene and identification of its oxidation products. umass.edunih.gov A GC-MS spectrum for this compound is available. spectrabase.com |
| LC-MS/MS | Analysis of non-volatile or thermally sensitive derivatives. | High sensitivity and selectivity, suitable for complex matrices. | Applied to the analysis of polyoxygenated cyclohexene derivatives and other complex organic molecules. ddtjournal.comresearchgate.net |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, provide a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are non-destructive and provide detailed information about the functional groups present in a sample.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key characteristic absorption bands would include those for C-H stretching of the alkene and alkane groups, the C=C stretching of the double bond, and the C-O stretching of the ether linkage. The SpectraBase database provides access to FTIR spectra of this compound, which can be used as a reference for its identification. spectrabase.com FTIR has been used in conjunction with other techniques to characterize cyclohexene derivatives and their reaction products. nih.govlookchem.commdpi.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| =C-H Stretch | 3100 - 3000 |
| C-H Stretch (alkane) | 3000 - 2850 |
| C=C Stretch | 1680 - 1640 |
| C-O Stretch (ether) | 1250 - 1050 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. purdue.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C=C bond in the cyclohexene ring. The Raman spectrum of this compound would show characteristic peaks for the ring vibrations and the methoxy group. A Raman spectrum for this compound is available in the SpectraBase database. spectrabase.com Raman spectroscopy has been effectively used to study the structure of various cyclohexene derivatives and related cyclic compounds. geochemsoc.orgconicet.gov.ar
Other Advanced Spectroscopic and Chromatographic Methods in Research
Beyond the core techniques discussed, other advanced methods are employed in the research of cyclohexene derivatives. Two-dimensional NMR spectroscopy techniques, such as COSY, HSQC, and HMBC, are crucial for the complete structural elucidation of complex derivatives by revealing proton-proton and proton-carbon correlations. nih.gov Circular Dichroism (CD) spectroscopy is used to determine the absolute configuration of chiral cyclohexene derivatives. researchgate.net These advanced methods, often used in combination, provide a comprehensive understanding of the three-dimensional structure and stereochemistry of these molecules.
Future Research Trajectories and Emerging Paradigms in 3 Methoxycyclohexene Chemistry
Development of Novel and Highly Efficient Stereoselective Catalytic Systems
The future of 3-methoxycyclohexene chemistry is intrinsically linked to the development of advanced stereoselective catalytic systems. The ability to precisely control the three-dimensional arrangement of atoms is crucial for creating high-value, chiral molecules for applications in pharmaceuticals and materials science. kaskaden-reaktionen.de Research is moving beyond classical methods toward novel catalytic strategies that can functionalize the this compound scaffold with exceptional levels of stereocontrol.
Emerging areas of focus include:
Asymmetric C-H Functionalization: A significant frontier is the direct, stereoselective functionalization of allylic C-H bonds. Recent breakthroughs in dual catalysis, combining photoredox and nickel catalysis, have enabled the selective activation of tertiary C-H bonds in allylic ethers to produce vicinal diols with high enantioselectivity (up to 99% ee). dlut.edu.cn This bypasses traditional, multi-step sequences that often involve pre-functionalization. dlut.edu.cn Similarly, palladium-catalyzed asymmetric allylic C-H alkylation of allyl ethers with various nucleophiles represents a powerful tool for creating complex chiral structures. nih.govacs.org Future work will likely adapt these systems to this compound, targeting its allylic positions to forge new stereocenters.
Stereodivergent Synthesis: A key goal is the development of catalytic systems that can selectively produce either E or Z isomers from the same starting material. By modulating ligands in photoredox-nickel dual catalytic systems, it is possible to control the stereochemical outcome of allylic C-H arylations. nih.gov This approach offers unprecedented control over the geometry of the resulting double bond, a critical feature for tuning the biological activity and physical properties of the final product.
Transition-Metal Catalysis: Catalysts based on palladium, rhodium, iridium, and cobalt are at the forefront of stereoselective synthesis. acs.orgresearchgate.netchinesechemsoc.org For instance, chiral palladium complexes have been used for the highly enantioselective synthesis of allylic aryl ethers and in Tsuji-Trost allylation reactions to form medium-sized cyclic ethers with excellent diastereocontrol. acs.orgacs.orgresearchgate.net Rhodium(II) carbenes enable regio- and stereoselective C-H insertion at positions distal to the ether oxygen, a challenging transformation. researchgate.net The application of these robust catalytic platforms to this compound and its derivatives will unlock new synthetic pathways to previously inaccessible chiral architectures.
Integration of this compound Synthesis and Reactions with Flow Chemistry Principles
Flow chemistry, or continuous-flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous, automated systems. numberanalytics.commdpi.com This technology offers significant advantages, including superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, increased safety, and seamless scalability. numberanalytics.comdrugfuture.comnsf.gov The integration of flow principles with the synthesis and transformation of this compound is a key trajectory for future research, aiming to make its chemistry more efficient, sustainable, and scalable. kaskaden-reaktionen.descielo.br
Key areas for integration include:
Enhanced Safety and Efficiency: Many reactions, such as oxidations or those involving highly reactive intermediates, are safer to perform in flow reactors because the reaction volume at any given moment is minimal. numberanalytics.com For example, the epoxidation of cyclohexene (B86901) has been successfully performed in a tandem continuous flow process, demonstrating the potential for safer and more efficient synthesis of derivatives from this compound. acs.org
Telescoped and Multi-Step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without intermediate purification. acs.org This dramatically reduces waste, time, and cost. Future research could focus on designing multi-step flow syntheses starting from this compound to produce complex target molecules, such as pharmaceutical intermediates. The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) like (S)-rolipram has already demonstrated the power of multi-step flow synthesis incorporating stereoselective steps. acs.orgresearchgate.net
Integration with Enabling Technologies: The power of flow chemistry is amplified when combined with other technologies like photochemistry, electrochemistry, or solid-supported catalysts and reagents. acs.org For instance, a packed-bed microreactor was used for the continuous-flow synthesis of adipic acid from cyclohexene. scielo.br Future systems could employ immobilized stereoselective catalysts in flow reactors for the continuous production of chiral derivatives of this compound, combining the benefits of heterogeneous catalysis (easy separation, catalyst recycling) with the precise control of flow processing. researchgate.net Although the use of stereoselective catalysis in flow is still a developing area, it represents a significant opportunity for innovation. acs.orgijlbps.net
Investigation of Novel Biological Activities and Pharmacological Potential of Derivatives
While this compound itself is primarily a synthetic building block, its derivatives are emerging as a source of promising biologically active compounds. Future research will increasingly focus on the systematic synthesis and pharmacological screening of new derivatives to uncover novel therapeutic potential.
Notable findings and future directions include:
Neurotrophic and Immunomodulatory Agents: A pivotal discovery is the use of 3-methoxycyclohexane-1-carboxylic acid in the mutasynthesis of 32-dehydroxy-FK506. nih.govjmb.or.kr FK506 (Tacrolimus) is a potent immunosuppressant, but this derivative exhibits a threefold reduction in immunosuppressive activity while retaining significant neurotrophic (nerve-growth promoting) effects. nih.govjmb.or.kr This finding opens a major research avenue for developing new non-immunosuppressive FK506 analogs for treating neurodegenerative diseases like Parkinson's disease. nih.gov
Anti-inflammatory and Anticancer Activity: Other oxidized cyclohexane (B81311) derivatives have shown diverse biological activities. 1-Methoxycyclohexane-1-carboxylic acid has been identified as a potent histone deacetylase (HDAC) inhibitor, a class of enzymes targeted in cancer therapy. This compound has also been studied for potential anti-inflammatory properties. lookchem.com Furthermore, various polyoxygenated cyclohexene derivatives isolated from natural sources exhibit antitubercular and anti-inflammatory effects, highlighting the therapeutic potential of this molecular scaffold. nih.govresearchgate.net Some cyclohexane-based compounds have also been investigated for neuropathic pain and have shown cytotoxic activity against cancer cell lines. nih.gov
Antimicrobial Properties: Preliminary studies suggest that compounds with a cyclohexane framework may possess antimicrobial properties. This warrants further investigation into derivatives of this compound as potential new antibacterial or antifungal agents.
The following table summarizes the reported biological activities of key derivatives.
| Derivative | Reported or Potential Biological Activity | Key Findings | Citations |
|---|---|---|---|
| 32-Dehydroxy-FK506 (produced using 3-methoxycyclohexane-1-carboxylic acid) | Neurotrophic, Reduced Immunosuppression | Retains neurite outgrowth activity with 3-fold reduced immunosuppressive effects compared to FK506. | nih.govjmb.or.kr |
| 1-Methoxycyclohexane-1-carboxylic acid | Anti-inflammatory, Anticancer (HDAC inhibitor) | Acts as a potent histone deacetylase (HDAC) inhibitor; may inhibit cyclooxygenases. | lookchem.com |
| Various Polyoxygenated Cyclohexene Derivatives | Antitubercular, Anti-inflammatory | Natural products from the genus Uvaria show moderate inhibitory activity against Mycobacterium tuberculosis and nitric oxide production. | nih.govresearchgate.net |
| Disubstituted Indole Cyclohexane Derivatives | Analgesic (Neuropathic Pain) | Act as dual inhibitors of neuronal nitric oxide synthase (nNOS) and norepinephrine (B1679862) reuptake (NERI). | nih.gov |
Advancements in Computational Prediction of Reactivity and Selectivity in this compound Systems
Computational chemistry has transitioned from an explanatory tool to a predictive powerhouse in modern organic synthesis. numberanalytics.com For this compound, future research will heavily rely on computational methods to forecast reaction outcomes, elucidate complex mechanisms, and rationally design catalysts, thereby accelerating the discovery process and reducing experimental effort. nd.edu
Emerging computational paradigms include:
Mechanism and Selectivity Prediction: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are instrumental in mapping reaction pathways and understanding the origins of selectivity. dlut.edu.cnnumberanalytics.com For example, computational studies on the reaction of 1-methoxycyclohexene (B1584985) (a close isomer) with a chiral phosphoric acid catalyst revealed a complex, temperature-dependent interplay between two different mechanisms, explaining the observed regioselectivity. nih.govchemrxiv.org Similar computational analyses of photoredox/nickel catalyzed C-H functionalization of allylic ethers have been crucial for confirming the operative catalytic cycle and the factors controlling stereoselectivity. dlut.edu.cnnih.gov Applying these methods to this compound will allow researchers to predict how it will behave in various stereoselective reactions before ever entering the lab.
Catalyst Design and Optimization: Computational screening allows for the rapid evaluation of virtual libraries of catalysts to identify promising candidates for a specific transformation. By modeling the transition states of a reaction with different catalysts, chemists can predict which will offer the highest activity and selectivity. numberanalytics.com This in silico approach is essential for developing the novel stereoselective systems described in section 7.1.
Machine Learning Integration: A new frontier is the application of machine learning (ML) to predict stereoselectivity. arxiv.orgnih.govnih.gov By training algorithms on datasets of known reactions, ML models can learn the complex relationships between the structures of reactants, catalysts, and solvents, and the stereochemical outcome of a reaction. arxiv.orgnih.gov While still an emerging field, this data-driven approach holds the potential to provide rapid and accurate predictions for the stereoselectivity of reactions involving this compound, complementing traditional QM-based methods.
The following table highlights key computational approaches and their future applications in this compound chemistry.
| Computational Method | Application in this compound Chemistry | Expected Outcome | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for catalytic C-H functionalization and cycloadditions. | Understanding transition state energies to predict reaction rates, regioselectivity, and stereoselectivity. | dlut.edu.cnnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large, complex systems like catalyst-substrate interactions in stereoselective reactions. | Accurate analysis of reaction pathways in computationally demanding systems by treating the reactive core with QM and the periphery with MM. | nih.govchemrxiv.org |
| Reaction Path Finding (e.g., Growing String Method) | Mapping the complete energy profile of a reaction from reactants to products. | Identification of all intermediates and transition states, providing a detailed mechanistic picture. | nih.govchemrxiv.org |
| Machine Learning (ML) Models (e.g., Random Forest, LASSO) | Quantitative prediction of enantioselectivity based on features of reactants, catalysts, and solvents. | Rapid, data-driven screening of reaction conditions to identify those favoring high stereoselectivity. | arxiv.orgnih.govnih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-methoxycyclohexene with high stereoselectivity?
- Methodology : A common approach involves dibromocarbene insertion into substituted methoxy olefins. For example, reacting this compound with dibromocarbene (generated from bromoform and potassium tert-butoxide) yields a single major product (>95% trans isomer) with minimal cis isomer formation (<5%). This method leverages steric and electronic effects to achieve high stereoselectivity, as confirmed by NMR data and comparisons with dichloro analogs .
- Key Data : NMR analysis (e.g., vinyl protons at 5.80–5.82 ppm, methoxy singlet at 3.35–3.37 ppm) and GC-MS retention times are critical for structural verification .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodology :
- NMR : Assignments rely on chemical shifts (e.g., α-proton at 3.75 ppm as a complex multiplet) and coupling patterns. For example, the unsymmetrical doublet for vinyl protons confirms regiochemistry .
- GC-MS : Detects trace amounts (e.g., 0.01% in plant extracts) and distinguishes isomers via retention indices and fragmentation patterns. Solvent affinity during partitioning (e.g., aqueous vs. organic phases) impacts detection sensitivity .
Q. What are the regioselective outcomes of epoxidation reactions involving this compound?
- Methodology : Epoxidation with peracids or hypobromite derivatives shows moderate syn/anti selectivity (e.g., 37:63 syn/anti ratio). The methoxy group exerts an anti-directing effect, contrasting with stronger anti-selectivity in 3-bromocyclohexene (due to pseudo-axial bromine stabilization) .
- Analysis : Stereochemical assignments are validated via NMR coupling constants and comparison to epoxide ring-opening reactions (e.g., LiAlH4 reduction products) .
Advanced Research Questions
Q. How does the methoxy substituent influence stereochemical outcomes in catalytic hydrofunctionalization reactions?
- Case Study : In titanium-catalyzed hydroaminoalkylation, this compound undergoes nucleophilic substitution (61% yield) rather than alkene functionalization. Control experiments show comparable yields without the catalyst, suggesting a non-catalytic pathway dominates. This contrasts with unsubstituted alkenes, which require catalysis .
- Mechanistic Insight : The methoxy group likely stabilizes transition states via resonance or steric effects, redirecting reactivity toward substitution. Computational modeling (e.g., DFT) could clarify electronic contributions .
Q. What challenges arise in quantifying trace this compound in complex matrices using GC-MS?
- Methodology :
- Sample Preparation : Solvent partitioning (e.g., hexane vs. methanol) affects recovery rates due to polarity differences. For example, hydrophobic fractions may mask trace methoxycyclohexene in polar matrices .
- Detection Limits : Low abundance (0.01%) requires high-resolution MS/MS or selective ion monitoring (SIM) to distinguish from co-eluting compounds. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
- Validation : Spike-and-recovery experiments and matrix-matched calibration curves address matrix effects .
Q. How do steric and electronic factors govern stereoselectivity in dibromocarbene insertions?
- Experimental Design : Systematic substitution studies (e.g., varying methoxy positions) reveal that bulky substituents favor trans products by hindering carbene approach. Electronic effects (e.g., methoxy’s electron-donating nature) stabilize transition states, as evidenced by Hammett plots .
- Contradictions : While Seyferth and Mai’s work reports high stereoselectivity in dichloro systems, bromoform-derived carbenes show similar trends but require rigorous exclusion of moisture to prevent side reactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
